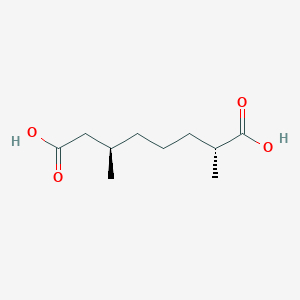
(2R,6R)-2,6-Dimethyloctanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,6R)-2,6-Dimethyloctanedioic acid is a chiral compound with significant interest in various scientific fields due to its unique structural properties. This compound is characterized by the presence of two methyl groups at the 2nd and 6th positions of the octanedioic acid backbone, both in the R-configuration. Its stereochemistry plays a crucial role in its reactivity and interaction with biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6R)-2,6-Dimethyloctanedioic acid typically involves chiral resolution techniques or asymmetric synthesis. One common method includes the use of chiral catalysts to induce the desired stereochemistry during the formation of the octanedioic acid backbone. For instance, the preparation of (2R,6R)-hydroxynorketamine, a related compound, involves chiral resolution from racemic norketamine using L-pyroglutamic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale chiral resolution processes or the use of biocatalysts to achieve the desired stereochemistry. These methods ensure high yield and purity, which are essential for its application in various industries.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,6R)-2,6-Dimethyloctanedioic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
(2R,6R)-2,6-Dimethyloctanedioic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules, aiding in the development of new materials and catalysts.
Biology: The compound’s stereochemistry makes it valuable in studying enzyme-substrate interactions and developing enzyme inhibitors.
Industry: The compound is used in the production of polymers and other materials with unique properties.
Wirkmechanismus
The mechanism of action of (2R,6R)-2,6-Dimethyloctanedioic acid involves its interaction with specific molecular targets and pathways. For instance, its chiral centers allow it to fit into enzyme active sites, influencing enzyme activity and metabolic pathways. The compound may also interact with receptors and other proteins, modulating their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (2R,6R)-2,6-Dimethyloctanedioic acid include:
- (2R,6R)-hydroxynorketamine
- (2R,6R)-2,6-Diaminoheptanedioic acid
- (2R,6R)-2,6-Diphenyl-tetrahydro-pyran-4-one
Uniqueness
What sets this compound apart from these similar compounds is its specific stereochemistry and the presence of methyl groups at the 2nd and 6th positions. This unique structure imparts distinct reactivity and interaction profiles, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
891195-46-3 |
|---|---|
Molekularformel |
C10H18O4 |
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
(2R,6R)-2,6-dimethyloctanedioic acid |
InChI |
InChI=1S/C10H18O4/c1-7(6-9(11)12)4-3-5-8(2)10(13)14/h7-8H,3-6H2,1-2H3,(H,11,12)(H,13,14)/t7-,8-/m1/s1 |
InChI-Schlüssel |
YXTSFTNUPXGYDZ-HTQZYQBOSA-N |
Isomerische SMILES |
C[C@H](CCC[C@@H](C)C(=O)O)CC(=O)O |
Kanonische SMILES |
CC(CCCC(C)C(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


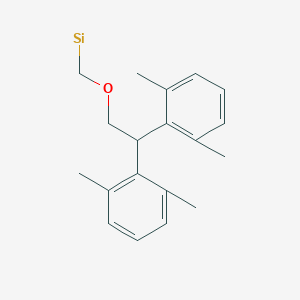
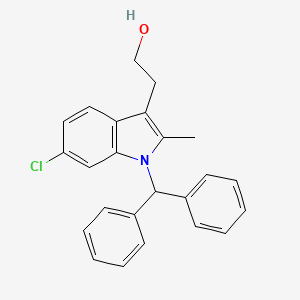
![6-(Benzyloxy)-4-ethoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B12598947.png)
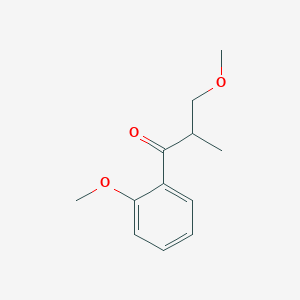
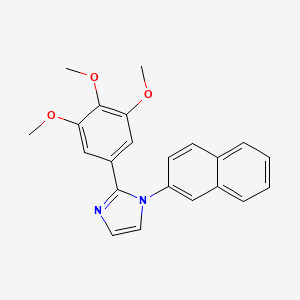
![(6-[4-(Ethylthio)phenyl]pyridin-3-YL)methanol](/img/structure/B12598975.png)
![3-{4-[(1S)-1-{[(1S)-1-Phenylethyl]amino}ethyl]phenoxy}propan-1-ol](/img/structure/B12598977.png)
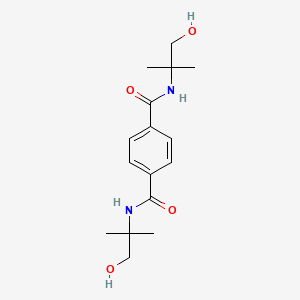
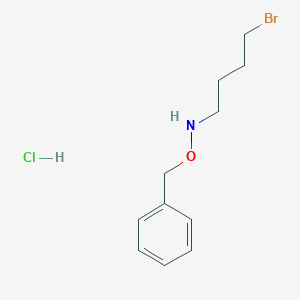
![Benzenamine, N-ethyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]-](/img/structure/B12598992.png)
![Cytidine, 5-[4-(benzoylthio)-1-butynyl]-2'-deoxy-](/img/structure/B12599007.png)
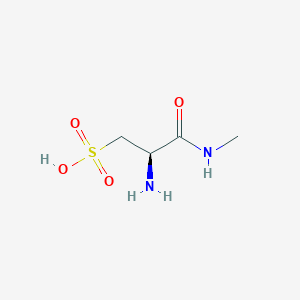

![N-[2-(Bromomethyl)phenyl]-2,2-difluoroacetimidoyl chloride](/img/structure/B12599034.png)
